molecular formula C12H17Cl2N3O B2627397 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride CAS No. 1427378-55-9

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride

Cat. No.: B2627397
CAS No.: 1427378-55-9
M. Wt: 290.19
InChI Key: BJSALUWXEIWDOJ-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of an aminopropyl group and a methyl group further modifies its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylquinoxalin-2-one with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline compounds.

    Substitution: The aminopropyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted quinoxaline derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Medicine: The compound’s potential therapeutic properties are explored in the treatment of various diseases, including cancer and neurological disorders.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Aminopropyl)-3-methyl-1,2-dihydroquinoxalin-2-one dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinoxaline core structure, which imparts distinct chemical and biological properties compared to other aminopropyl-containing compounds.

Properties

IUPAC Name

1-(3-aminopropyl)-3-methylquinoxalin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c1-9-12(16)15(8-4-7-13)11-6-3-2-5-10(11)14-9;;/h2-3,5-6H,4,7-8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSALUWXEIWDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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